3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone
Overview
Description
Reagents: 2-(2-pyridinyl)ethyl bromide, base (e.g., sodium hydride)
Conditions: Reflux in an organic solvent (e.g., tetrahydrofuran)
Reaction: Nucleophilic substitution to attach the pyridinyl ethyl group to the pyridinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone typically involves multi-step organic reactions
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Step 1: Synthesis of the Pyridinone Core
Reagents: 2-methyl-4-pyridone, suitable base (e.g., sodium hydride)
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)
Reaction: Formation of the pyridinone ring through cyclization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridinone ring.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, elevated temperatures.
Products: Formation of carboxylic acid derivatives.
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Reduction: : The compound can be reduced, especially at the pyridinyl ethyl group.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions, room temperature to reflux.
Products: Formation of reduced derivatives with altered functional groups.
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Substitution: : The compound can undergo nucleophilic substitution reactions.
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Organic solvents, room temperature to reflux.
Products: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone involves its interaction with specific molecular targets. The dichlorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the pyridinyl ethyl group can interact with nucleophilic sites. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorobenzyl)-4(1H)-pyridinone: Lacks the pyridinyl ethyl group, resulting in different biological activity.
2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone: Lacks the dichlorobenzyl group, affecting its binding properties and activity.
3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone: Similar core structure but different substituents, leading to variations in reactivity and applications.
Uniqueness
The unique combination of the dichlorobenzyl and pyridinyl ethyl groups in 3-(2,6-dichlorobenzyl)-2-methyl-1-[2-(2-pyridinyl)ethyl]-4(1H)-pyridinone provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(2-pyridin-2-ylethyl)pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O/c1-14-16(13-17-18(21)6-4-7-19(17)22)20(25)9-12-24(14)11-8-15-5-2-3-10-23-15/h2-7,9-10,12H,8,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCYVROYFOHCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCC2=CC=CC=N2)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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